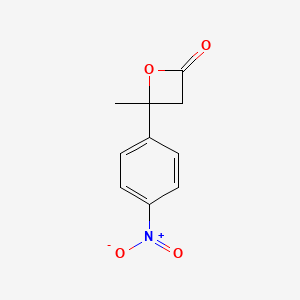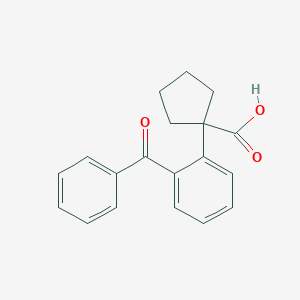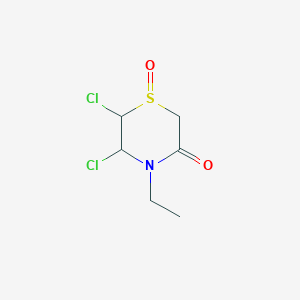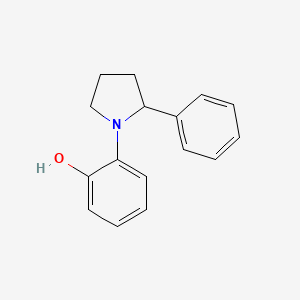
2-(2-Phenylpyrrolidin-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylpyrrolidin-1-yl)phenol is an organic compound that features a pyrrolidine ring attached to a phenol group
准备方法
The synthesis of 2-(2-Phenylpyrrolidin-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a pyrrolidine derivative. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
2-(2-Phenylpyrrolidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Quinones formed from the oxidation of phenol can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
科学研究应用
2-(2-Phenylpyrrolidin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of novel biologically active molecules. It has been explored for its potential in drug discovery, particularly in targeting specific proteins and enzymes.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: Its interactions with biological molecules are of interest for studying various biochemical pathways and mechanisms.
作用机制
The mechanism of action of 2-(2-Phenylpyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
2-(2-Phenylpyrrolidin-1-yl)phenol can be compared with other phenolic and pyrrolidine-containing compounds:
Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring. It is less complex than this compound and has different reactivity and applications.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry
Quinones: Oxidized derivatives of phenols that play important roles in biological redox reactions. The ability of this compound to undergo oxidation to form quinones adds to its versatility.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
87711-04-4 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
2-(2-phenylpyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C16H17NO/c18-16-11-5-4-9-15(16)17-12-6-10-14(17)13-7-2-1-3-8-13/h1-5,7-9,11,14,18H,6,10,12H2 |
InChI 键 |
PLIGZDSZXWHHPF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C2=CC=CC=C2O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


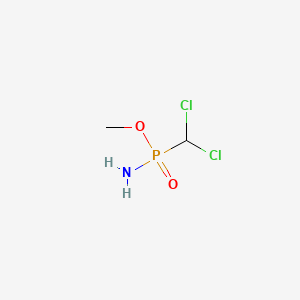
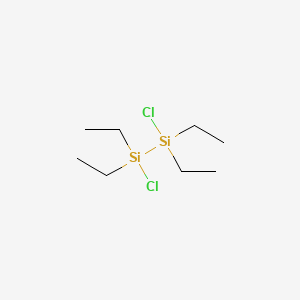
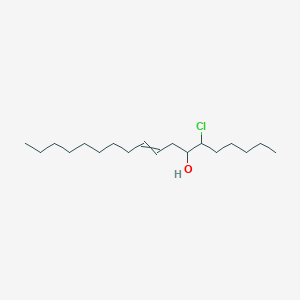
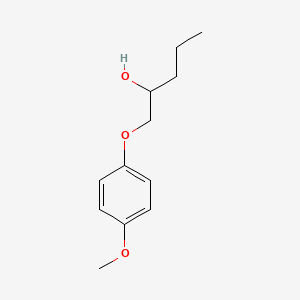
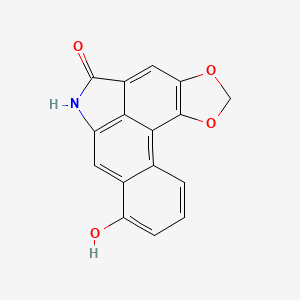
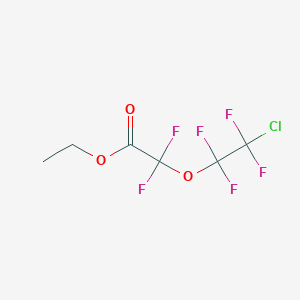
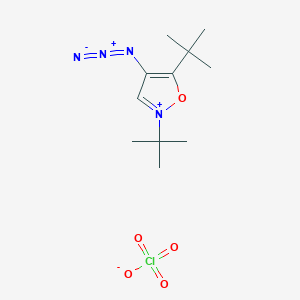
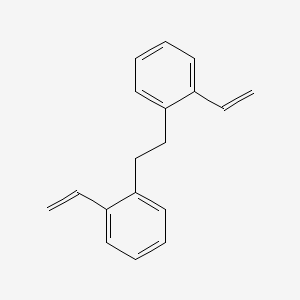
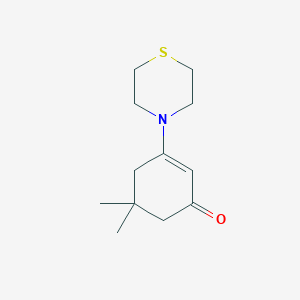
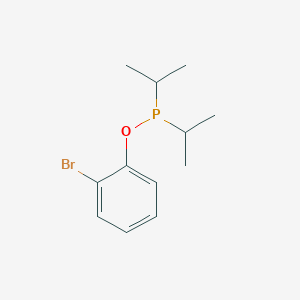
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
